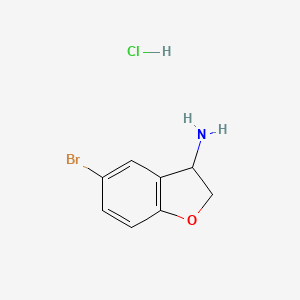

1-(4-bromo-2-hydroxy-5-methylphenyl)ethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-bromo-2-hydroxy-5-methylphenyl)ethan-1-one is a chemical compound with the CAS Number: 50342-17-1. It has a molecular weight of 229.07 and its IUPAC name is 1-(4-bromo-2-hydroxy-5-methylphenyl)ethanone . It is a solid at room temperature .

Synthesis Analysis

The synthesis of this compound involves the reaction of 1-(2-Hydroxy-4-methylphenyl)ethan-1-one with bromine in chloroform at -12°C under a nitrogen atmosphere . The reaction mixture is stirred for 1 hour, then poured into water and diluted with dichloromethane (DCM). The organic layer is washed with water, 10% sodium thiosulfate, and brine, then dried over anhydrous sodium sulfate (Na2SO4) and concentrated in vacuo to give the crude compound .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9BrO2/c1-5-3-7(6(2)11)9(12)4-8(5)10/h3-4,12H,1-2H3 . This indicates that the compound has a bromine atom attached to the fourth carbon of the phenyl ring, a hydroxy group attached to the second carbon, and a methyl group attached to the fifth carbon .Physical And Chemical Properties Analysis

This compound has a density of 1.508g/cm3 . It is soluble, with a solubility of 0.0986 mg/ml . The compound’s LogP values, which indicate its lipophilicity, range from 2.16 to 2.86 . It has a high gastrointestinal absorption and is BBB permeant .Applications De Recherche Scientifique

Synthesis and Characterization

1-(4-Bromo-2-hydroxy-5-methylphenyl)ethan-1-one serves as a key intermediate in the synthesis of complex organic molecules due to its reactive bromo and keto groups. A notable application includes its use in the preparation of novel organic compounds with potential antimicrobial activities. For instance, it has been synthesized and characterized alongside other derivatives, showcasing its role in the development of compounds with significant biological activities (Sherekar, Kakade, & Padole, 2021).

Crystal Structure Analysis

The compound also plays a crucial role in the field of crystallography, where its derivatives have been analyzed to understand their molecular and crystal structures better. Such studies are fundamental for designing drugs with improved efficacy and reduced side effects. An example is the synthesis and crystal structure analysis of a bromo derivative of 2-acetyl-1-naphthol, which helps in understanding the molecular packing and hydrogen bonding interactions within the crystal lattice (Patil, Pathan, & Zangade, 2021).

Organic Synthesis Building Block

Furthermore, this compound is investigated as a versatile building block in organic synthesis, enabling the construction of various complex molecules. This utilization underscores its significance in synthetic organic chemistry, where it aids in the development of novel synthetic routes and the exploration of new chemical reactions (Westerlund, Gras, & Carlson, 2001).

Development of Novel Compounds

The compound's derivatives have been synthesized and explored for different applications, including the study of their biological activities and potential as corrosion inhibitors. These studies highlight the broad spectrum of research where this compound derivatives contribute to the advancement of science and technology. For example, novel 4-(3-Bromo-2-hydroxy-5-methylphenyl)-1,3-Dithiol-2-ylidene derivatives have been synthesized, showcasing the compound's utility in creating new materials with potential applications in various industries (Gorodea, Sandu, & Sarbu, 2017).

Safety and Hazards

The compound is classified under GHS07 and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), among others .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-bromo-2-hydroxy-5-methylphenyl)ethan-1-one involves the conversion of 4-bromo-2-hydroxy-5-methylbenzaldehyde to the corresponding 1-(4-bromo-2-hydroxy-5-methylphenyl)ethanol, which is then oxidized to the ketone using an oxidizing agent.", "Starting Materials": [ "4-bromo-2-hydroxy-5-methylbenzaldehyde", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Reduction of 4-bromo-2-hydroxy-5-methylbenzaldehyde to 1-(4-bromo-2-hydroxy-5-methylphenyl)ethanol using sodium borohydride in acetic acid", "Step 2: Oxidation of 1-(4-bromo-2-hydroxy-5-methylphenyl)ethanol to 1-(4-bromo-2-hydroxy-5-methylphenyl)ethan-1-one using sodium hydroxide and hydrogen peroxide" ] } | |

Numéro CAS |

1020253-81-9 |

Formule moléculaire |

C9H9BrO2 |

Poids moléculaire |

229.1 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.